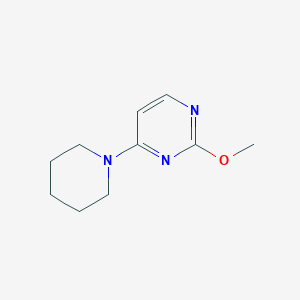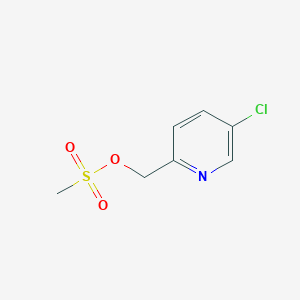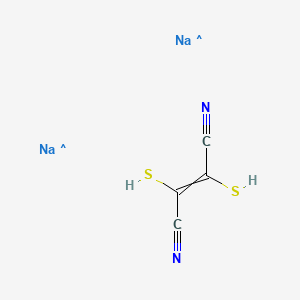
4-(1-Hydrazinoethyl)pyridine hydrochloride
Overview
Description
4-(1-Hydrazinoethyl)pyridine hydrochloride (4-HEPHCl) is a chemical compound that has been widely used in scientific research, especially in the fields of biochemistry and physiology. 4-HEPHCl is a white, crystalline solid that is soluble in water and has a pKa of 8.5. It is a zwitterionic compound, meaning it has both positive and negative charges, and it has a molecular weight of 167.6 g/mol. 4-HEPHCl is a strong base that can be used in a variety of applications, such as biochemical and physiological experiments, drug synthesis, and as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Molecular Docking
4-(1-Hydrazinoethyl)pyridine hydrochloride has been used in the synthesis of various novel pyridine derivatives, exhibiting antimicrobial and antioxidant activities. These compounds have been evaluated through in silico molecular docking screenings, highlighting their potential in biological applications (Flefel et al., 2018).
Catalysis and Reaction Mechanisms
In the field of organic chemistry, derivatives of this compound, such as 4-(N,N-Dimethylamino)pyridine hydrochloride, have been utilized as recyclable catalysts for acylation reactions. Detailed studies on the reaction mechanisms involving these catalysts have been conducted, emphasizing their efficiency and potential recyclability in chemical processes (Liu et al., 2014).
Antimicrobial and Antitumor Studies
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial and antitumor properties. These studies involve the creation of complex molecular structures and the assessment of their biological activities, offering insights into potential therapeutic applications (Xun-Zhong et al., 2020).
Structural and Spectroscopic Analysis
The structural characteristics of compounds involving this compound have been thoroughly investigated using methods like X-ray diffraction, FT-IR, and NMR spectroscopy. These studies provide a deep understanding of the molecular and supramolecular structures of these compounds, which is crucial for their potential applications in various fields (Tranfić et al., 2011).
Crystal Structure and Bioactive Materials Development
Research has been conducted on the crystal structures of zinc(II) complexes with pyridine thiazole derivatives, derived from this compound. These studies not only focus on the structural aspects but also explore the in vitro antimicrobial and antitumor activities of these complexes, aiming to develop new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
properties
IUPAC Name |
1-pyridin-4-ylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6(10-8)7-2-4-9-5-3-7;/h2-6,10H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZINZPHWJDRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)





![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)


